molecular formula C31H29N5O3S2 B13391668 5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13391668
M. Wt: 583.7 g/mol
InChI Key: JKMWZKPAXZBYEH-UHFFFAOYSA-N
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Description

The compound “5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure cost-effectiveness, scalability, and environmental sustainability. Quality control measures would be implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of “5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of cellular pathways and biological processes. The compound’s structure allows it to bind to these targets with high affinity and specificity, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, benzothiazole derivatives, and naphthalene derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of “5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid” lies in its specific combination of functional groups and structural motifs. This unique structure may confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C31H29N5O3S2

Molecular Weight

583.7 g/mol

IUPAC Name

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)

InChI Key

JKMWZKPAXZBYEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1

Origin of Product

United States

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